4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl-
Description
Structure and Natural Occurrence 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- (hereafter referred to as "the compound") is a flavonoid derivative featuring a benzopyranone core (4H-chromen-4-one) substituted with hydroxyl groups at positions 3, 7, and 8 and a phenyl group at position 2. This compound is identified in Andrographis paniculata extracts, where it contributes to antiviral and anti-inflammatory properties alongside other flavonoids and phenolics . Chromones, including this compound, are recognized as privileged scaffolds in drug discovery due to their diverse bioactivities, such as antioxidant, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
3,7,8-trihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-7-6-9-11(17)13(19)14(20-15(9)12(10)18)8-4-2-1-3-5-8/h1-7,16,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZPMYUFWMYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441169 | |
| Record name | 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-51-3 | |
| Record name | 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different biological activities and can be used for further studies.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of chromones are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:
Hydroxyl and Methoxy Substitutions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (Hispidulin) :
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one :
Styryl-Substituted Chromones
- 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (Compound 22): Structure: Styryl group at C3, methoxy at C7. Bioactivity: Demonstrates high tumor specificity against oral squamous cell carcinoma by inducing apoptosis and mitotic arrest .
Dihydro Derivatives
- R/S-Dihydrodaidzein :
Data Table: Structural and Functional Comparison
Key Research Findings
- Anticancer Activity: Methoxy substitutions at C7 (e.g., in styrylchromones) significantly enhance tumor specificity by promoting apoptosis and cell cycle arrest .
Enzyme Inhibition :
Chromones with hydroxyl groups (e.g., Quercetin derivatives) inhibit aldose reductase, a target for diabetic complications. Selectivity over aldehyde reductase is achievable with optimized substituents .Safety Profile : Compounds with multiple hydroxyl groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-) may exhibit higher toxicity (e.g., skin/eye irritation) compared to methoxy-rich analogs .
Biological Activity
Overview
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl-, commonly referred to as a flavonoid compound, exhibits a variety of biological activities. The presence of three hydroxyl groups at positions 3, 7, and 8 enhances its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This article explores the compound's biological activities through detailed research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₀O₅
- Molecular Weight: 270.24 g/mol
- CAS Number: 108238-51-3
The structure of the compound is characterized by a benzopyran core with hydroxyl substitutions that contribute to its biological activity.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. The hydroxyl groups effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage and may play a role in preventing chronic diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Activity
Research indicates that 4H-1-Benzopyran-4-one can inhibit the production of pro-inflammatory cytokines and enzymes. This mechanism suggests potential applications in treating inflammatory conditions. In vitro studies have shown that the compound can downregulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies .
Anticancer Activity
The anticancer properties of this flavonoid have been extensively studied. It has been found to induce apoptosis in various cancer cell lines through modulation of key signaling pathways, including the PI3K/Akt pathway. For instance, studies have shown that the compound can inhibit cell proliferation and promote cell death in cancer cells, indicating its potential as a chemotherapeutic agent .
Case Studies
-
Uterotrophic Activity
A study evaluated the uterotrophic effects of several benzopyran derivatives, including 4H-1-Benzopyran-4-one. The compound exhibited notable uterotrophic activity, suggesting its influence on estrogenic activity in vivo . -
Antifertility Studies
In another investigation involving mature female albino rats, various derivatives were assessed for their antifertility potential. The results indicated that while some compounds showed weak antifertility activity (14-29%), others displayed significant effects on uterine weight gain .
The biological activities of 4H-1-Benzopyran-4-one are largely attributed to its interaction with various molecular targets:
- Free Radical Scavenging: The hydroxyl groups donate electrons to free radicals, neutralizing them.
- Cytokine Inhibition: The compound modulates the expression of inflammatory mediators.
- Apoptosis Induction: It activates apoptotic pathways in cancer cells by influencing cellular signaling cascades.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4H-1-Benzopyran-4-one derivatives?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is commonly used to assess purity, as demonstrated in studies with similar flavonoids (e.g., genistein and daidzein in ).
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) is critical for structural confirmation. For example, 1H NMR data for related compounds (e.g., ) can resolve hydroxyl and aromatic proton signals.
- Mass Spectrometry (LC-MS) helps confirm molecular weight and fragmentation patterns. Purity ≥98% has been reported for analogous compounds using LC-MS ().
- Reference Standards : Cross-validate results with NIST database entries for spectral matching ().
Q. How can researchers optimize synthetic routes for 4H-1-Benzopyran-4-one derivatives?
Methodological Answer:
- Regioselective Functionalization : Use protecting groups (e.g., benzyl or methoxy groups) to direct hydroxylation or alkylation at specific positions (e.g., ).
- Cascade Reactions : Strategies like [3,3]-sigmatropic rearrangements improve yields in complex benzopyranone syntheses ().
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) enhance coupling reactions for phenyl or prenyl substitutions ().
- Reaction Monitoring : Track intermediates via TLC or in situ FTIR to minimize side products.
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity : Benzopyranone derivatives are prone to degradation under extreme pH. Store in neutral buffers ( recommends 4°C, dark conditions).
- Light and Oxygen : Protect from UV light and oxygen using amber vials and inert atmospheres (N/A in –5 but inferred from flavonoid stability studies).
- Thermal Stability : Avoid temperatures >100°C; decomposition products (e.g., CO, NOx) are hazardous ().
Advanced Research Questions
Q. How can contradictory data on the biological activity of 4H-1-Benzopyran-4-one derivatives be resolved?
Methodological Answer:
- Standardized Assay Conditions : Variability in cell lines (e.g., HEK-293 vs. HepG2) or solvent systems (DMSO vs. ethanol) may skew results. Use harmonized protocols ().
- Metabolite Profiling : Active metabolites (e.g., methylated or glucuronidated forms) may explain discrepancies between in vitro and in vivo studies ().
- Dose-Response Curves : Validate EC50/IC50 values across multiple replicates to account for batch-to-batch variability ().
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in hydroxylated benzopyranones?
Methodological Answer:
-
Comparative SAR Studies :
Position Functional Group Activity Trend Reference C-3 Hydroxyl Antioxidant ↑ C-7 Methoxy Lipophilicity ↑ C-2 Phenyl Cytotoxicity ↑ -
Computational Modeling : Use density functional theory (DFT) to predict electron distribution and binding affinity (NIST data in ).
-
Selective Deoxygenation : Chemically modify hydroxyl groups to isolate their contributions (e.g., ).
Q. How can researchers address challenges in quantifying low-concentration benzopyranone derivatives in biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates for polar flavonoids ().
- Sensitivity Enhancement : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for nM-level detection (e.g., ).
- Matrix Effects : Normalize data using deuterated internal standards (e.g., D4-genistein) to correct ion suppression.
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s antioxidant vs. pro-oxidant effects?
Methodological Answer:
- Redox Context : Antioxidant activity dominates at low concentrations (µM range), while pro-oxidant effects emerge at higher doses (mM) due to Fenton-like reactions ().
- Cell-Type Specificity : Primary cells (e.g., hepatocytes) may exhibit intrinsic antioxidant defenses absent in immortalized lines ().
- Assay Interference : Common assays (e.g., DPPH) may artifactually inflate activity; validate via orthogonal methods (e.g., ORAC).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
